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Pharmacokinetic Profile of Deuruxolitinib

Parameter Value Details / Conditions

Bioavailability ~90% Oral [1]

Tmax (Time to Cmax) 1.5 hours Peak plasma concentration [1]

Effect of Food No clinically significant

difference

Administered with or without a high-fat, high-calorie

meal [1]

Volume of
Distribution

50 L Steady-state [1]

Plasma Protein
Binding

91.5% [1]

Blood-to-Plasma
Ratio

~1.3 [1]

Primary Metabolizing
Enzymes

CYP2C9 (76%) and

CYP3A4 (21%)

CYP1A2 contributes minimally (~3%) [1]
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Parameter Value Details / Conditions

Key Metabolites C-21714 and C-21717 Each accounts for ~5% of total drug exposure; both
are ~10-fold less active than parent drug [1]

Route of Elimination Metabolized No unchanged drug recovered in urine or feces [1]

Half-Life ~4 hours Mean elimination half-life [1]

Metabolic Pathway and Clinical Considerations

The metabolic pathway of deuruxolitinib is crucial for understanding its clinical use. The following diagram

illustrates the primary and secondary routes of metabolism.
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This metabolism has several important clinical implications [1] [2] [3]:

CYP2C9 Genotyping: It is recommended to test patients for their CYP2C9 genotype before initiating

treatment. Deuruxolitinib is contraindicated in patients who are CYP2C9 poor metabolizers, as
this can lead to significantly higher systemic exposure and increase the risk of serious adverse

reactions.
Drug-Drug Interactions: Coadministration with moderate or strong inhibitors of CYP2C9 (e.g.,

fluconazole) is also contraindicated for the same reason. Furthermore, concurrent use of strong
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inducers of CYP2C9 or CYP3A4 may reduce deuruxolitinib plasma concentrations and

compromise its efficacy, and should be avoided.
Hepatic Impairment: No dosage adjustment is required for patients with mild or moderate hepatic

impairment. However, the use of deuruxolitinib is not recommended in patients with severe
hepatic impairment (Child-Pugh Class C) [1] [3].

Experimental Data from Clinical Trials

The quantitative data presented above primarily comes from phase 1 studies in healthy subjects. The key

supporting evidence for efficacy and safety comes from the THRIVE-AA1 and THRIVE-AA2 phase 3

trials [4] [5].

Design: These were multinational, randomized, double-blind, placebo-controlled trials.

Patients: Adults with moderate-to-severe alopecia areata (≥50% scalp hair loss).
Intervention: Patients received deuruxolitinib (8 mg or 12 mg twice daily) or placebo for 24 weeks.

Outcome: The primary efficacy endpoint was the proportion of patients achieving a Severity of
Alopecia Tool (SALT) score ≤20 (meaning 80% or more scalp coverage) at week 24. In these trials,

about 30% of patients on the 8 mg twice-daily dose achieved this goal.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[https://www.smolecule.com/products/b3469398#pharmacokinetics-deuruxolitinib-absorption-

distribution-metabolism]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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